

A Technical Guide to 3-(3-Pyridyl)-L-alanine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *H-3-Pal-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3-Pyridyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, combining the chirality of L-alanine with the aromatic and hydrophilic characteristics of a pyridine ring, makes it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and improved physicochemical properties.

Core Chemical and Physical Properties

3-(3-Pyridyl)-L-alanine, also known as (S)-2-Amino-3-(3-pyridyl)propionic acid or 3'-Aza-L-phenylalanine, is a white to off-white crystalline powder.[\[1\]](#)[\[2\]](#) Its key properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[2][3]
Molecular Weight	166.18 g/mol	[1][2][3]
CAS Number	64090-98-8	[1][2][3]
Melting Point	248-252 °C (decomposes)	[2]
Appearance	White to off-white powder	[1][2]
Purity/Assay	≥98.0% (HPLC)	[1][4]
Solubility	Soluble in a clear solution (0.3 g in 2 ml DMF)	[2][5]
Optical Activity	[α]D: -10.9° (c=1.00 g/100mL H ₂ O)	[2]
Predicted pKa	1.95 ± 0.10	[2]
Predicted Boiling Point	344.4 ± 32.0 °C	[2]
Predicted Density	1.271 ± 0.06 g/cm ³	[2]

Experimental Protocols & Methodologies

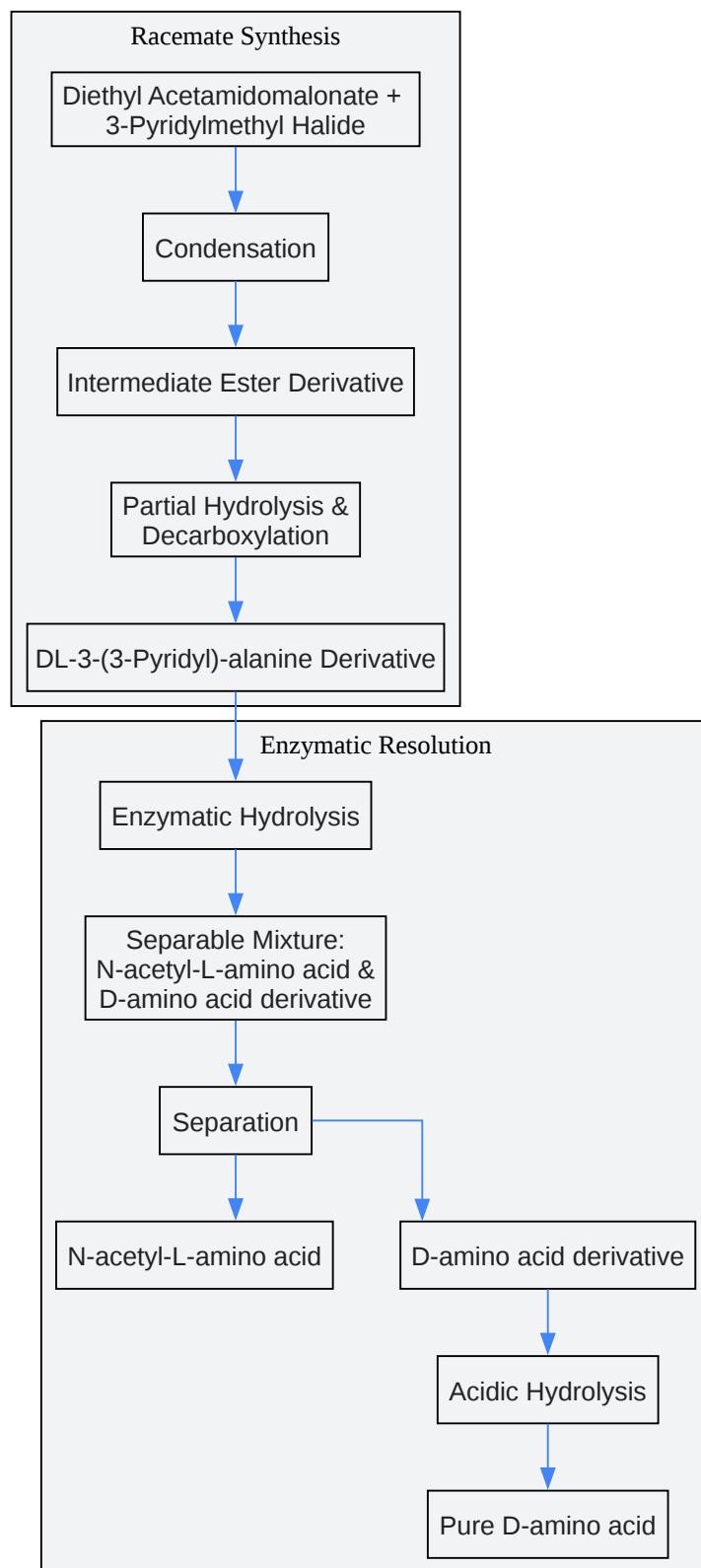
The synthesis of enantiomerically pure 3-(3-Pyridyl)-L-alanine is crucial for its application in peptide synthesis. Common methodologies involve the synthesis of a racemic mixture followed by enzymatic resolution.

Synthesis of DL-3-(3-Pyridyl)-alanine and Enzymatic Resolution

A common route for synthesizing the racemic mixture (DL-3-(3-Pyridyl)-alanine) involves the condensation of diethyl acetamidomalonate with an appropriate arylmethyl halide.[6][7] This is followed by partial hydrolysis and decarboxylation.[6][7] The resulting DL-amino acid derivative can then be resolved enzymatically.[6][7]

Detailed Steps:

- Condensation: Diethyl acetamidomalonate is reacted with a 3-pyridylmethyl halide to form the corresponding ester derivative.[6][7]
- Hydrolysis & Decarboxylation: The product from the condensation step undergoes partial hydrolysis to the monoethyl ester, followed by decarboxylation to yield the DL-aryl amino acid ethyl ester derivative.[6][7]
- Enzymatic Resolution: The racemic mixture is subjected to enzymatic hydrolysis. This process selectively acts on one enantiomer, resulting in a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative.[6][7]
- Acidic Hydrolysis: The separated D-amino acid derivative is then treated with acid to hydrolyze it to the final D-amino acid.[7] The optical purity is typically confirmed using HPLC analysis.[7]



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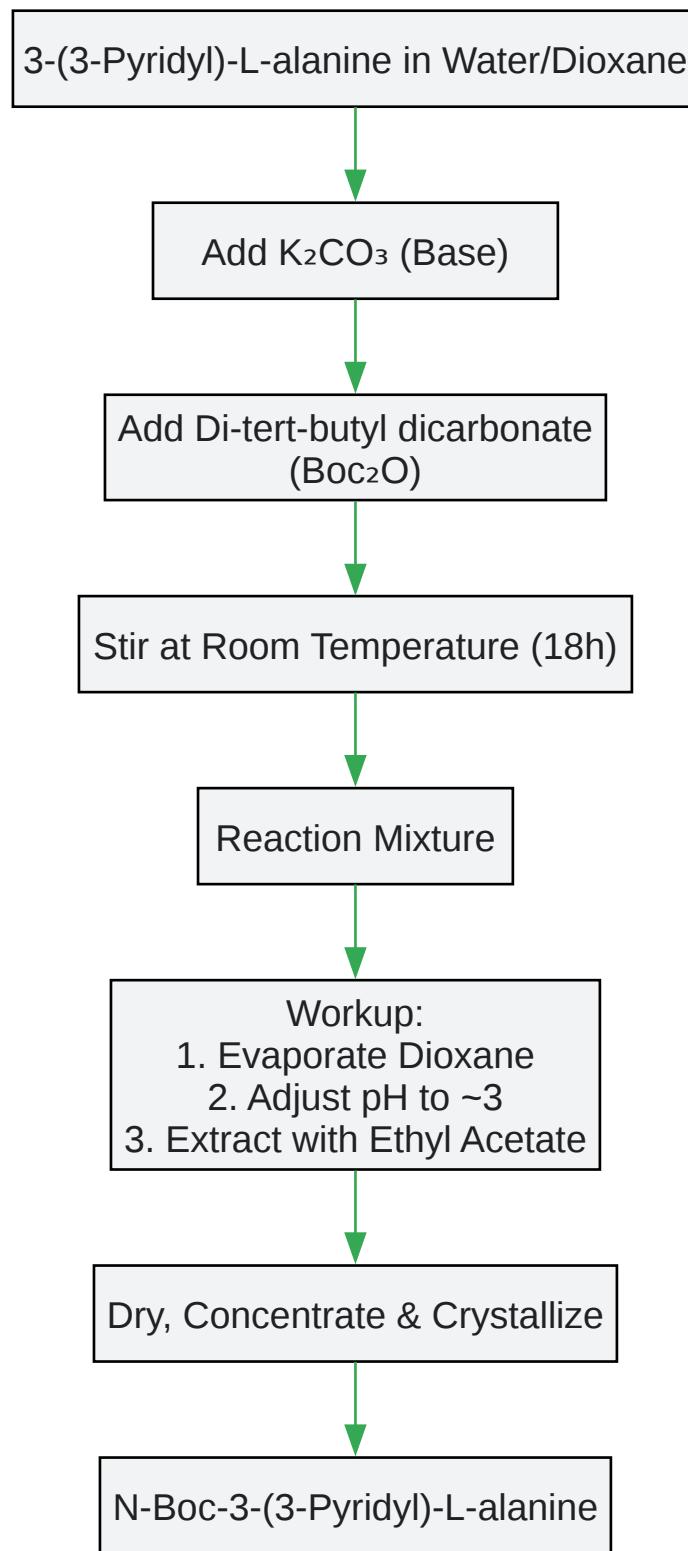
Workflow for the synthesis and resolution of Pyridylalanine.

Synthesis of N-tert-Butoxycarbonyl (Boc)-protected 3-(3-Pyridyl)-L-alanine

For use in solid-phase peptide synthesis, the amino group of 3-(3-Pyridyl)-L-alanine is typically protected, often with a Boc group.

Detailed Steps:

- Suspension: 3-(3-Pyridyl)-L-alanine is suspended in water and cooled in an ice bath.
- Base Addition: Anhydrous potassium carbonate is added to the stirred suspension.
- Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane is added dropwise.
- Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 18 hours.
- Workup: The 1,4-dioxane is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate.
- Acidification & Extraction: The pH of the aqueous layer is adjusted to ~3 with citric acid, saturated with sodium chloride, and then extracted multiple times with ethyl acetate.
- Crystallization: The combined organic extracts are dried, filtered, and concentrated. The product crystallizes upon cooling and can be collected by filtration.



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Synthesis workflow for Boc-3-(3-Pyridyl)-L-alanine.

Applications in Drug Development and Biological Systems

3-(3-Pyridyl)-L-alanine is a versatile building block in the synthesis of bioactive molecules and pharmaceuticals.^[8] Its incorporation can enhance drug efficacy, specificity, and bioavailability.^[8]

Peptide Synthesis and Structural Optimization

The primary application of 3-(3-Pyridyl)-L-alanine is in peptide synthesis, where it serves as a surrogate for natural aromatic amino acids like phenylalanine, tyrosine, and histidine.^{[6][9]} Its pyridine ring introduces unique properties:

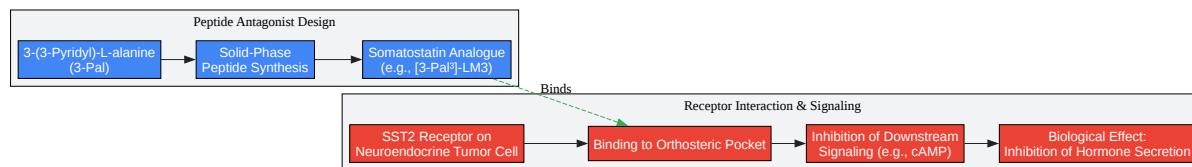
- Enhanced Aqueous Solubility: Replacing hydrophobic residues with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of peptides, such as glucagon analogues, which is a significant advantage for pharmaceutical formulation.^{[9][10][11]}
- Modulation of Biological Activity: The position of the nitrogen atom in the pyridyl ring allows for fine-tuning of the electronic properties and hydrogen bonding capabilities of the peptide, influencing its interaction with biological targets.^[11]

Role in Somatostatin Receptor Antagonism

A key area of research for 3-(3-Pyridyl)-L-alanine is in the development of antagonists for the somatostatin receptor subtype 2 (SST2), which is overexpressed in many neuroendocrine tumors.^[12]

- Ligand Design: The amino acid at position 3 of somatostatin analogues is crucial for determining affinity and receptor subtype specificity.^[12]
- Receptor Binding: Incorporating 3-(3-Pyridyl)-L-alanine into somatostatin antagonists has been shown to influence their binding affinity (KD) and cellular uptake in SST2-expressing cells.^{[12][13]} Studies comparing different pyridylalanine regioisomers (2-Pal, 3-Pal, and 4-Pal) in somatostatin antagonists have demonstrated that these minimal chemical modifications can significantly impact the ligand's biological properties.^[12] The interaction involves the peptide binding to the orthosteric binding pocket of the G protein-coupled

somatostatin receptor, which in turn inhibits downstream signaling pathways, such as those regulating hormone release.[14]



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Role of 3-(3-Pyridyl)-L-alanine in SST2 antagonism.

Safety and Handling

3-(3-Pyridyl)-L-alanine is classified with the following GHS hazard statements:

- H315: Causes skin irritation.[15]
- H319: Causes serious eye irritation.[15]
- H335: May cause respiratory irritation.[15]

Recommended Personal Protective Equipment (PPE):

- Eyeshields[1]
- Gloves[1]
- Type N95 (US) dust mask[1]

The material should be stored in a cool, dark, and dry place in a tightly closed container, away from strong oxidizing agents.[2][5] It is classified under Storage Class 11 (Combustible Solids).

[1]

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